molecular formula C7H5ClFNO2 B1454143 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene CAS No. 1167056-41-8

5-Chloro-1-fluoro-2-methyl-3-nitrobenzene

Cat. No. B1454143
M. Wt: 189.57 g/mol
InChI Key: YSOBDYQLSRVAOD-UHFFFAOYSA-N
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Description

5-Chloro-1-fluoro-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2 . It is a derivative of benzene, which is a cyclic compound with a ring of six carbon atoms .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene consists of a benzene ring with chlorine (Cl), fluorine (F), a methyl group (CH3), and a nitro group (NO2) attached to it . The exact positions of these substituents on the benzene ring are defined by the compound’s IUPAC name .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene include a molecular weight of 189.57 and a predicted density of 1.417±0.06 g/cm3 . The compound also has a predicted boiling point of 266.3±35.0 °C .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Scientific Field : Organic Chemistry
    • Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
    • Methods of Application : The synthesis of indole derivatives often begins from 2-methyl-3-nitroaniline, and using sodium nitrite (NaNO2) and potassium iodide (KI) affords the 1-iodo-2-methyl-3-nitrobenzene .
    • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .
  • Regiospecific Silver-Mediated Fluorination of Aryl Silanes

    • Scientific Field : Organic Chemistry
    • Application Summary : 1-Fluoro-3-nitrobenzene was used as an internal standard in the regiospecific silver-mediated fluorination of aryl silanes .
    • Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the use of 1-Fluoro-3-nitrobenzene in the fluorination process .
    • Results or Outcomes : The outcomes of this process are not specified in the source .
  • Pharmaceutical and Agrochemical Intermediates

    • Scientific Field : Pharmaceutical and Agrochemical Industries
    • Application Summary : 1-Chloro-2-fluoro-3-nitrobenzene is used as pharmaceutical intermediates, agrochemical intermediates, intermediates of medicine .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : The outcomes of this process are not specified in the source .
  • IUPAC Nomenclature of Substituted Benzene Derivatives

    • Scientific Field : Organic Chemistry
    • Application Summary : The IUPAC nomenclature of substituted benzene derivatives is a crucial aspect of organic chemistry. Understanding the numbering of these derivatives, including compounds like 2-chloro-1-methyl-4-nitrobenzene, is essential for clear and unambiguous communication .
    • Methods of Application : The specific methods of application involve understanding the rules of IUPAC nomenclature, including the lowest locant rule and the prioritization of functional groups .
    • Results or Outcomes : This knowledge allows for clear communication and understanding in the field of organic chemistry .
  • Electrophilic Aromatic Substitution

    • Scientific Field : Organic Chemistry
    • Application Summary : Electrophilic aromatic substitution is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic compound .
    • Methods of Application : The specific experimental procedures involve the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
    • Results or Outcomes : This reaction allows for the synthesis of a wide range of benzene derivatives .
  • Synthesis of Benzoimidolones

    • Scientific Field : Pharmaceutical Chemistry
    • Application Summary : 2-Chloro-1-fluoro-4-nitrobenzene has been used in the synthesis of benzoimidolones .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : Benzoimidolones are a class of compounds that have potential pharmaceutical applications .
  • Biocidal Applications

    • Scientific Field : Industrial Chemistry
    • Application Summary : Compounds like 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) have been studied for their biocidal properties, particularly in aircraft fuel systems .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : The study suggested that CMIT may be a useful biocide in aircraft fuel systems .
  • Nomenclature of Substituted Benzene Derivatives

    • Scientific Field : Organic Chemistry
    • Application Summary : Understanding the IUPAC nomenclature of substituted benzene derivatives is a crucial aspect of organic chemistry. This includes compounds like 2-chloro-1-methyl-4-nitrobenzene .
    • Methods of Application : The specific methods of application involve understanding the rules of IUPAC nomenclature, including the lowest locant rule and the prioritization of functional groups .
    • Results or Outcomes : This knowledge allows for clear communication and understanding in the field of organic chemistry .
  • Synthesis of Benzoimidolones

    • Scientific Field : Pharmaceutical Chemistry
    • Application Summary : 2-Chloro-1-fluoro-4-nitrobenzene has been used in the synthesis of benzoimidolones .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : Benzoimidolones are a class of compounds that have potential pharmaceutical applications .

properties

IUPAC Name

5-chloro-1-fluoro-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOBDYQLSRVAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694629
Record name 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-fluoro-2-methyl-3-nitrobenzene

CAS RN

1167056-41-8
Record name 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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